6-Methoxyisoindolin-5-ol hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H12ClNO2 |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
6-methoxy-2,3-dihydro-1H-isoindol-5-ol;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-12-9-3-7-5-10-4-6(7)2-8(9)11;/h2-3,10-11H,4-5H2,1H3;1H |
InChI Key |
QHGPRIXHOVDNDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CNCC2=C1)O.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methoxyisoindolin 5 Ol Hydrochloride and Analogues
Strategic Approaches to Isoindoline (B1297411) Ring System Construction
The isoindoline scaffold is a privileged structure in medicinal chemistry, and various methods have been developed for its synthesis. These approaches often rely on the cyclization of appropriately substituted benzene (B151609) derivatives.
One of the most powerful and widely used methods for the synthesis of tetrahydroisoquinolines, which are structurally analogous to isoindolines, is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. While traditionally used for tetrahydroisoquinolines, modifications of this strategy can be envisioned for isoindoline synthesis, for instance, by using a suitably substituted phenethylamine (B48288) derivative that, after cyclization and subsequent modifications, could lead to the isoindoline core.
Another strategic approach involves the reductive amination of a phthalaldehyde (a benzene-1,2-dicarbaldehyde) with an amine. This method directly furnishes the isoindoline ring in a single step. For the synthesis of specifically substituted isoindolines, the challenge lies in the preparation of the required substituted phthalaldehyde precursor.
Demethylation Reactions in Substituted Phenols
The final step in the synthesis of 6-methoxyisoindolin-5-ol hydrochloride often involves the selective demethylation of a dimethoxy precursor, such as 5,6-dimethoxyisoindoline (B56020). This transformation is crucial for unmasking the phenolic hydroxyl group.
While less common than Lewis acid-mediated methods, demethylation of aryl methyl ethers can be achieved using strong nucleophiles. One such method involves the use of thiolates, which can be generated in situ. For example, treatment of an aryl methyl ether with a thiol, such as ethanethiol, in the presence of a strong base like sodium hydride, generates the corresponding thiolate. This potent nucleophile can then attack the methyl group of the ether, leading to the formation of a phenoxide and a thioether. Subsequent acidic workup protonates the phenoxide to yield the desired phenol (B47542). The efficiency of this reaction is highly dependent on the substrate and reaction conditions.
A more prevalent and often milder method for the cleavage of aryl methyl ethers is the use of Lewis acids. Boron tribromide (BBr₃) is a particularly effective reagent for this purpose. nih.gov The reaction proceeds through the coordination of the Lewis acidic boron atom to the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond.
In the context of synthesizing 5,6-dihydroxyindole-2-carboxylic acid, a compound with a similar substitution pattern to the target molecule, demethylation of a 5,6-dimethoxyindole (B14739) precursor was successfully achieved using BBr₃. nih.gov This suggests that a similar strategy would be effective for the demethylation of 5,6-dimethoxyisoindoline to furnish 5,6-dihydroxyisoindoline, which could then be selectively protected and methylated to yield the desired 6-methoxyisoindolin-5-ol.
| Reagent | Substrate Example | Product | Reference |
| Boron tribromide (BBr₃) | 5,6-Dimethoxyindole-2-carboxylic acid ester | 5,6-Dihydroxyindole-2-carboxylic acid | nih.gov |
This table is based on data for a structurally similar indole (B1671886) compound and is presented as a plausible method for the demethylation of the corresponding isoindoline.
Reductive Cyclization Pathways for Isoindoline Formation
Reductive cyclization is a powerful strategy for the formation of heterocyclic rings, including the isoindoline system. This approach typically involves the reduction of a functional group, such as a nitro group, to an amine, which then undergoes an intramolecular cyclization.
A plausible synthetic route to the isoindoline core of 6-methoxyisoindolin-5-ol involves the reductive cyclization of a suitably substituted nitrobenzene (B124822) precursor. For instance, a compound such as 1,2-bis(halomethyl)-4-methoxy-5-nitrobenzene could be treated with an amine, followed by reduction of the nitro group. The resulting amino group could then displace the remaining halide to form the isoindoline ring.
A more direct approach is exemplified by the synthesis of 5,6-dihydroxyindole, a related heterocyclic compound. In this synthesis, a nitrated precursor is subjected to reductive ring closure using a catalyst such as 10% palladium on carbon (Pd/C) with a hydrogen source like cyclohexene. This reaction simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the indole ring. researchgate.net A similar strategy could be envisioned for the synthesis of the isoindoline ring, starting from a precursor like 2-formyl-4-methoxy-5-nitrobenzaldehyde, which upon reduction would yield an amino alcohol that could cyclize to the isoindoline.
| Precursor Type | Reducing Agent/Catalyst | Product Type | Reference |
| Nitrated precursor | 10% Pd/C, Cyclohexene | Dihydroxyindole | researchgate.net |
This table is based on data for the synthesis of a structurally similar indole compound and illustrates a potential reductive cyclization strategy for the corresponding isoindoline.
Alkylation Reactions in the Elaboration of Isoindoline Precursors
Alkylation reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 6-methoxyisoindolin-5-ol synthesis, N-alkylation of the isoindoline nitrogen is a key step if the synthesis does not start with a pre-functionalized amine.
The alkylation of the nitrogen atom in the isoindoline ring can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The choice of base is crucial to avoid side reactions, especially when sensitive functional groups like a phenolic hydroxyl group are present. Common bases used for N-alkylation include potassium carbonate, triethylamine (B128534), or sodium hydride. For substrates with multiple nucleophilic sites, such as a phenolic hydroxyl and a secondary amine, selective N-alkylation can be challenging and may require the use of protecting groups for the hydroxyl function. Studies on the alkylation of N(7)-unsubstituted 1,3-diazaoxindoles, which also contain an NH group within a heterocyclic system, have shown that the choice of base (e.g., NaOH vs. butyllithium) can significantly influence the selectivity of alkylation at different positions. nih.gov
Multistep Synthesis of Functionalized Isoindolinones
The construction of the isoindolinone core, a central feature of many biologically significant compounds, can be efficiently achieved through modern synthetic methods that create carbon-carbon bonds at the C-3 position. These strategies often rely on the in situ generation of reactive intermediates, such as N-acyliminium ions, which are then trapped by various nucleophiles.
Addition of Organoalanes to Acyliminium Ions
A robust method for the synthesis of functionalized isoindolinones involves the addition of organoalane reagents to N-acyliminium ions. nih.govscispace.com These highly reactive electrophilic intermediates are typically generated in situ from stable precursors like 3-hydroxyisoindolinones or their corresponding methoxyacetals. nih.govnih.gov The addition of in situ generated di- or trisubstituted alkenylalanes to these N-acyliminium ions provides a rapid and convergent route to complex isoindolinones under mild conditions. nih.govscispace.com
This transformation is tolerant of a wide array of functional groups, including silyl (B83357) ethers, carbamates, and sulfonamides, making it a versatile tool for building molecular diversity. nih.gov The process allows for the construction of valuable molecular scaffolds in good to excellent yields. nih.govqub.ac.uk
Interactive Data Table: Addition of Alkenylalanes to Isoindolinone Precursors
| Alkyne Precursor | Lactam Acetal (B89532) Substrate | Yield (%) | Reference |
|---|---|---|---|
| 1-Hexyne | N-Boc-5-methoxy-3-methoxylactam | 85 | nih.gov |
| Phenylacetylene | N-Boc-5-methoxy-3-methoxylactam | 71 | nih.gov |
| 1-(tert-Butyldimethylsilyloxy)-3-butyne | N-Boc-5-methoxy-3-methoxylactam | 75 | nih.gov |
| N-Allyl-4-methylbenzenesulfonamide | N-Boc-5-methoxy-3-methoxylactam | 70 | nih.gov |
Tandem Hydrozirconation-Iminium Ion Addition Sequences
To further enhance the utility of organometallic additions, a tandem sequence involving hydrozirconation has been developed. nih.gov This process begins with the hydrozirconation of a terminal alkyne using zirconocene (B1252598) hydrochloride (Schwartz's reagent), which generates a vinylzirconium species. This intermediate is then transmetalated in situ with an organoalane, such as trimethylaluminum, to form the desired alkenylalane nucleophile. nih.gov
This alkenylalane is then added to an N-acyliminium ion generated from a lactam acetal precursor. This one-pot procedure allows for the creation of functionalized isoindolinones with specific alkenyl side chains, providing a modular approach to complex heterocyclic structures. nih.gov This tandem strategy has been successfully applied in the preparation of tricyclic isoindolinone scaffolds, where the initial addition is followed by a ring-closing metathesis reaction. researchgate.net
O-Alkylation Strategies for Isoindoline Precursors
The synthesis of the target compound, this compound, necessitates the introduction of a methoxy (B1213986) group onto the aromatic ring. This is typically achieved through the O-alkylation of a precursor containing a phenolic hydroxyl group. O-methylation is a fundamental transformation in organic synthesis for converting phenols into aryl methyl ethers. researchgate.net
Commonly used methylating agents include methyl iodide or dimethyl sulfate, often in the presence of a base like potassium carbonate. researchgate.net For reasons of green chemistry, dimethyl carbonate (DMC) has emerged as a non-toxic and biodegradable alternative. researchgate.net The reaction of a phenolic precursor with DMC can be performed under basic conditions to yield the corresponding methoxy derivative. elsevierpure.com Selective methylation is crucial when multiple hydroxyl groups are present. For instance, the more acidic phenolic hydroxyl can often be selectively alkylated over aliphatic alcohols under controlled conditions. elsevierpure.com This strategy is essential for installing the required methoxy group while preserving the free hydroxyl at the 5-position, or by using an appropriate protecting group strategy.
Specific Precursors and Building Blocks in Isoindoline Synthesis
The efficient construction of the isoindoline core relies on the availability of versatile and readily accessible starting materials. Phthalimide (B116566) derivatives and protected phenols are two key classes of building blocks that serve as foundational precursors.
Phthalimide Derivatives as Key Starting Materials
Phthalimides, also known as isoindoline-1,3-diones, are highly valuable precursors in the synthesis of isoindoline-based compounds. rsc.org They are readily prepared through the condensation of phthalic anhydride (B1165640) with a wide variety of primary amines. wisdomlib.org This reaction provides a straightforward entry point to N-substituted phthalimides, introducing a key element of diversity into the synthetic scheme. rsc.orgmdpi.com
The phthalimide structure serves as a stable and versatile scaffold. The imide carbonyl groups can be chemically modified, for example, through reduction. The selective reduction of one carbonyl group can lead to the formation of 3-hydroxyisoindolin-1-ones, which are direct precursors to the N-acyliminium ions discussed previously. nih.gov Complete reduction of both carbonyls can yield the corresponding isoindoline ring. The stability and predictable reactivity of phthalimides make them cornerstone building blocks in the synthesis of diverse isoindoline derivatives. researchgate.netnih.gov
Interactive Data Table: Examples of Synthesized Phthalimide Derivatives
| Derivative Name | Reactants | Significance | Reference |
|---|---|---|---|
| 2-(4-acetyl-phenyl)-isoindoline-1,3-dione | Phthalic anhydride, 4-aminoacetophenone | Precursor for further condensation reactions | mdpi.com |
| 2-(2-chloroisonicotinoyl)isoindoline-1,3-dione | Phthalimide, 2-chloroisonicotinoyl chloride | Acylated phthalimide derivative | nih.gov |
| 2-(pent-4-yn-1-yl)isoindoline-1,3-dione | Potassium phthalimide, 5-chloro-1-pentyne | Alkyl-substituted phthalimide for further modification | nih.gov |
| 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde | Phthalic anhydride, 4-aminobenzaldehyde | Precursor for Schiff base formation | wisdomlib.org |
Utilization of N-Boc Protected Phenols
In multistep syntheses of complex molecules like 6-Methoxyisoindolin-5-ol, managing the reactivity of different functional groups is paramount. Precursors containing both amine and phenol functionalities, such as aminophenols, require a protection strategy to ensure selective transformations. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.
The chemoselective N-Boc protection of aminophenols is a critical step. Reagents like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) can react preferentially with the more nucleophilic amine group, leaving the phenolic hydroxyl group available for subsequent reactions, such as the O-alkylation described in section 2.1.5. This strategy prevents unwanted side reactions involving the amine, such as N-alkylation or participation in condensation reactions. The use of an N-Boc protected phenol as a building block allows for a controlled and stepwise assembly of the target isoindoline structure, ensuring that functional groups are modified in the correct sequence.
Methodological Advancements in Isoindoline Scaffold Assembly
The construction of the isoindoline ring system has been an area of active research, leading to the development of several innovative and efficient synthetic strategies. These modern methods often offer advantages over classical approaches in terms of efficiency, atom economy, and the ability to introduce diverse functionalities. Key advancements include transition-metal-catalyzed reactions, domino processes, and the use of novel starting materials.
Transition-metal catalysis has emerged as a powerful tool for the synthesis of isoindolines. nih.gov Palladium-catalyzed domino Heck-aza-Michael reactions, for instance, provide a versatile route to C1-substituted isoindolines. researchgate.net This process typically involves the intermolecular Heck reaction of an aryl bromide with an olefin, followed by an intramolecular aza-Michael addition.
Rhodium-catalyzed reactions have also been extensively explored. For example, the annulation of N-benzoylsulfonamides with olefins or diazoacetates, catalyzed by a rhodium complex, affords a wide range of isoindolinones, which can be precursors to isoindolines. nih.gov This method is notable for its broad compatibility with various substrates. nih.gov
Another significant advancement is the direct functionalization of C-H bonds. This strategy avoids the pre-functionalization of starting materials, thus shortening synthetic sequences. Palladium-catalyzed C-H carbonylation of benzylamines is a notable example, providing access to the isoindolinone core. organic-chemistry.org Similarly, copper-catalyzed sp³ C-H functionalization of 2-alkyl-N-substituted benzamides offers an efficient route to functionalized isoindolinones. organic-chemistry.org
Domino or cascade reactions, where multiple bond-forming events occur in a single pot, have also been instrumental in the efficient assembly of the isoindoline scaffold. These reactions increase molecular complexity rapidly and are often highly stereoselective. An example includes the ytterbium triflate-catalyzed domino reaction of certain donor-acceptor cyclopropanes with primary amines. researchgate.net
The following table summarizes some of the modern catalytic methods for the synthesis of isoindoline and isoindolinone scaffolds, which could be adapted for the synthesis of this compound.
| Catalyst/Reagent | Reaction Type | Starting Materials | Key Features |
|---|---|---|---|
| Palladium Complexes | Domino Heck-aza-Michael | Aryl bromides, Olefins | Access to C1-substituted isoindolines. researchgate.net |
| Rhodium Complexes | C-H Activation/Annulation | N-Benzoylsulfonamides, Olefins | Broad substrate scope. nih.gov |
| Copper Catalysts | sp³ C-H Functionalization | 2-Alkyl-N-substituted benzamides | Avoids pre-functionalization. organic-chemistry.org |
| Platinum Nanowires | Reductive C-N Coupling/Amidation | 2-Carboxybenzaldehyde (B143210), Amines | High yields under mild conditions. organic-chemistry.org |
| Ytterbium Triflate | Domino Reaction | Donor-acceptor cyclopropanes, Primary amines | Rapid increase in molecular complexity. researchgate.net |
For the specific synthesis of 6-methoxyisoindolin-5-ol, a plausible strategy would involve the construction of a suitably substituted benzene ring followed by the formation of the pyrrolidine (B122466) ring. For instance, a starting material like 3-hydroxy-4-methoxy-toluene could be elaborated through benzylic bromination and subsequent reaction with an appropriate amine to form the isoindoline ring. The final step would involve the formation of the hydrochloride salt.
The synthesis of substituted isoindolinones, which can be reduced to isoindolines, is also a viable pathway. For example, a three-component reaction of 2-formyl benzoic acid, ammonia, and a suitable coupling partner can yield substituted isoindolinones. The strategic introduction of the methoxy and protected hydroxyl groups on the benzaldehyde (B42025) precursor would be crucial.
The following table outlines a selection of research findings on the synthesis of substituted isoindolines and related heterocycles, highlighting the diversity of applicable methods.
| Methodology | Catalyst/Conditions | Product Scope | Reference |
|---|---|---|---|
| Rhodium-Catalyzed Cascade | Rh(II) catalysts | 1H-Isoindole-containing scaffolds | acs.org |
| Electrochemical Reduction | Undivided cell, Carbon electrodes | Hydroxylactams and lactams from cyclic imides | organic-chemistry.org |
| Visible-Light-Mediated Insertion | Photocatalyst | 3-Substituted isoindolinones from 1,2,3-benzotriazin-4(3H)-ones | organic-chemistry.org |
| Nickel-Catalyzed Dicarbofunctionalization | Nickel catalyst, Chiral ligand | Enantioselective synthesis of 3,3-dialkyl-substituted isoindolinones | organic-chemistry.org |
| Heterogeneous Catalyzed Hydrodeoxygenation | AgRe/Al2O3 nanocatalyst | Azaisoindolinones from azaphthalimides | nih.gov |
Chemical Reactivity and Transformational Chemistry of Isoindoline Systems
Functional Group Interconversions on the Isoindoline (B1297411) Ring
The aromatic and heterocyclic portions of the isoindoline ring system are amenable to a variety of functional group interconversions, allowing for the fine-tuning of the molecule's properties. The specific functional groups present in 6-Methoxyisoindolin-5-ol hydrochloride, namely the secondary amine, the phenol (B47542), and the methoxy-substituted benzene (B151609) ring, offer multiple sites for chemical modification.
The secondary amine of the isoindoline ring can undergo N-alkylation, N-acylation, and N-arylation reactions to introduce a wide range of substituents. For instance, N-substituted isoindolinones can be synthesized through the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with various amines. nih.gov This highlights the reactivity of the nitrogen atom and its ability to participate in bond formation.
The phenolic hydroxyl group is a versatile handle for functionalization. It can be alkylated to form ethers, acylated to form esters, or converted to a sulfonate ester, which is an excellent leaving group for nucleophilic substitution reactions. Furthermore, the electron-rich aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, with the position of substitution being directed by the existing hydroxyl and methoxy (B1213986) groups.
The methoxy group can be cleaved under strong acidic conditions, typically using reagents like hydrogen bromide or boron tribromide, to yield the corresponding catechol. This dihydroxy functionality can then be further modified, for example, by selective alkylation or by serving as a ligand for metal complexes.
A summary of potential functional group interconversions on a substituted isoindoline ring is presented in the table below.
| Functional Group | Reagent/Condition | Product Functional Group |
| Secondary Amine | Alkyl halide, Base | Tertiary Amine |
| Secondary Amine | Acyl chloride, Base | Amide |
| Phenolic Hydroxyl | Alkyl halide, Base | Ether |
| Phenolic Hydroxyl | Acyl chloride, Base | Ester |
| Methoxy Group | HBr or BBr₃ | Phenolic Hydroxyl |
| Aromatic Ring | HNO₃, H₂SO₄ | Nitro-substituted Aromatic Ring |
| Aromatic Ring | Br₂, FeBr₃ | Bromo-substituted Aromatic Ring |
Nucleophilic Displacement Reactions with Secondary Amines
The nitrogen atom of the isoindoline ring is nucleophilic and can participate in displacement reactions. While direct nucleophilic substitution on the nitrogen of an existing isoindoline with another secondary amine is not a common transformation, the isoindoline nitrogen can act as a nucleophile to displace leaving groups in other molecules. For example, in the synthesis of more complex heterocyclic systems, the isoindoline nitrogen can attack an electrophilic carbon, leading to the formation of a new carbon-nitrogen bond.
A common reaction involving secondary amines is their reaction with alkyl halides, leading to the formation of tertiary amines. nih.gov In the context of this compound, the secondary amine of the isoindoline ring can be expected to react with various alkyl halides in the presence of a base to yield the corresponding N-alkylated tertiary amines. This reaction is a fundamental method for introducing diverse substituents onto the nitrogen atom, thereby modifying the steric and electronic properties of the molecule.
The table below illustrates the general reaction of a secondary amine with an alkyl halide.
| Reactant 1 | Reactant 2 | Product |
| Secondary Amine (e.g., Isoindoline) | Alkyl Halide (R-X) | Tertiary Amine |
It is important to note that the reaction of a secondary amine with an alkyl halide can sometimes lead to the formation of a quaternary ammonium (B1175870) salt as a byproduct if the resulting tertiary amine reacts further with the alkyl halide. rsc.org Careful control of reaction conditions, such as stoichiometry and temperature, is often necessary to favor the formation of the desired tertiary amine.
Reductive Ring Closure Reactions
The synthesis of the isoindoline ring itself often involves reductive ring closure reactions. A common and powerful method for the synthesis of amines, including cyclic amines like isoindoline, is reductive amination. nih.govrsc.org This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
For the synthesis of isoindoline derivatives, a suitable precursor would be a 1,2-disubstituted benzene derivative bearing an aldehyde or ketone and a group that can be converted to an amino group. For example, the reductive amination of a suitably substituted o-phthalaldehyde (B127526) with a primary amine, followed by intramolecular cyclization and reduction, can lead to the formation of an N-substituted isoindoline.
Another relevant method is the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with amines, which provides access to N-substituted isoindolinones. nih.gov These isoindolinones can then be reduced to the corresponding isoindolines using a reducing agent such as lithium aluminum hydride.
The following table summarizes key aspects of reductive amination for amine synthesis.
| Reaction | Key Features |
| Reductive Amination | One-pot reaction, forms C-N bond, uses a reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃, H₂/Pd). nih.gov |
Oxidative Rearrangements of Enol Ethers to Spiroketals
The formation of spiroketals through the oxidative rearrangement of enol ethers is a known transformation in organic synthesis, often leading to complex polycyclic structures. nih.govnih.govresearchgate.net While there is limited direct literature on the application of this specific reaction to isoindoline-derived enol ethers, the synthesis of spiro isoindolinone derivatives has been reported through other routes, such as intramolecular formal [4+2] cycloadditions. rsc.orgnih.gov
In a typical oxidative rearrangement leading to spiroketals, a cyclic enol ether is oxidized, often using a peroxy acid like m-CPBA, to form an intermediate that rearranges to a spiroketal. nih.govnih.govresearchgate.net The reaction proceeds through a stereoselective pathway, allowing for the controlled formation of complex stereocenters.
Given the existence of methods to synthesize spiro-fused isoindolinone-indolines, it is plausible that a suitably designed isoindoline derivative containing an enol ether moiety could undergo such an oxidative rearrangement to form a novel spiroketal. This would represent a novel application of this methodology to the isoindoline scaffold.
The table below outlines the general transformation for the oxidative rearrangement of an enol ether to a spiroketal.
| Starting Material | Reagent | Product |
| Cyclic Enol Ether | Oxidizing Agent (e.g., m-CPBA) | Spiroketal |
Cascade Acyl Chloride-Oxazoline Ring Scission Reactions
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient strategies for the construction of complex molecules. rsc.org The reaction of acyl chlorides with oxazolines can lead to the formation of adducts that can be further transformed. While a specific cascade reaction involving acyl chloride-induced oxazoline (B21484) ring scission directly on an isoindoline scaffold is not well-documented, the principles of these reactions can be considered for the potential derivatization of isoindoline systems.
Acyl chlorides are highly reactive electrophiles that can react with the nitrogen atom of an oxazoline ring to form an acylium ion intermediate. This intermediate can then undergo nucleophilic attack, potentially leading to ring scission. If this sequence is part of a cascade, the ring-opening could be followed by an intramolecular cyclization to form a new heterocyclic system.
For instance, a hypothetical cascade could involve an isoindoline derivative bearing an oxazoline moiety. Reaction with an acyl chloride could initiate a sequence of events leading to a more complex, fused heterocyclic system. The feasibility of such a cascade would depend on the specific substitution pattern of the isoindoline and the reaction conditions employed.
The table below summarizes the general reactivity of acyl chlorides with oxazolines.
| Reactant 1 | Reactant 2 | Intermediate/Product |
| Acyl Chloride | Oxazoline | Acylium ion intermediate, potentially leading to ring-opened products. |
Cycloaddition Reactions for Isoindoline Derivatization
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. In the context of isoindoline chemistry, these reactions can be used to introduce new ring systems and functional groups, leading to a wide array of derivatives.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and versatile reaction for the formation of 1,2,3-triazoles. This reaction has been widely used for the functionalization of a variety of molecular scaffolds. nih.gov The derivatization of an isoindoline core using CuAAC allows for the introduction of a triazole linker, which can then be used to attach other molecules of interest, such as fluorescent probes, peptides, or other pharmacophores.
To utilize the CuAAC reaction, the isoindoline scaffold must first be functionalized with either an azide (B81097) or a terminal alkyne group. For example, the secondary amine of 6-Methoxyisoindolin-5-ol could be alkylated with a propargyl group to introduce a terminal alkyne. Alternatively, a substituent on the aromatic ring could be converted to an azide. This modified isoindoline can then be reacted with a complementary azide or alkyne-containing molecule in the presence of a copper(I) catalyst to form the desired triazole-linked product.
The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups, making it an ideal tool for the late-stage functionalization of complex molecules.
The table below provides a general overview of the CuAAC reaction.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Terminal Alkyne | Azide | Copper(I) | 1,4-disubstituted 1,2,3-Triazole |
Radical-Mediated Transformations in Isoindoline Chemistry
The inherent reactivity of radical intermediates has been harnessed to develop a range of innovative synthetic methodologies within isoindoline chemistry. These transformations often proceed under mild conditions and provide access to complex molecular architectures that would be challenging to synthesize using traditional ionic pathways. The generation of radical species at various positions of the isoindoline nucleus or on appended side chains allows for a diverse array of cyclization, functionalization, and annulation reactions.
One prominent strategy involves the oxidative radical cyclization of isoindoline derivatives. For instance, the use of a mild oxidant like iron(III) chloride can promote a cascade radical cyclization–cyclization reaction. mdpi.com In a study focused on the synthesis of 1H-benzo[f]isoindole derivatives, an α-methylated methine substrate derived from an isoindoline precursor underwent an FeCl₃-promoted cascade reaction. This transformation resulted in the formation of both trans and cis isomers of the target fused isoindole system, with a combined yield of 47%. The reaction is believed to proceed via the formation of a radical intermediate that undergoes an initial intramolecular addition to an allyl group, followed by a second radical addition to a phenyl group. mdpi.com
Another key area of investigation is the intramolecular radical cyclization of N-allyl substituted haloanilines to form indoline (B122111) scaffolds, which are structurally related to isoindolines. These reactions, often promoted by visible light and a silane-based radical mediator, proceed through an electron-donor-acceptor (EDA) complex. researchgate.netscispace.com This approach avoids the need for transition metals and photocatalysts, offering a greener synthetic route. The reaction is tolerant of a variety of substituents on the aromatic ring, including both electron-donating and electron-withdrawing groups, affording the corresponding indolines in moderate to excellent yields. researchgate.netscispace.com
Furthermore, radical-mediated approaches have been instrumental in the synthesis of isoindolinones, a crucial class of compounds with significant biological activity. Research has shown that N-pivaloyloxy benzamides can react with conjugated enynones to produce isoindolinones with furan (B31954) substituents at the C3 position. It is proposed that these reactions proceed through radical intermediates. semanticscholar.org Additionally, the combination of copper(II) acetate (B1210297) and air as oxidants has been employed in the oxidative annulation between enynes and N-methoxybenzamides, leading to the formation of 3,3-disubstituted isoindolinones in good to excellent yields. semanticscholar.org
The following table summarizes the results of an FeCl₃-promoted oxidative radical cyclization–cyclization reaction of an α-methylated methine substrate (Substrate 1), highlighting the yields of the resulting 1H-benzo[f]isoindole derivatives and a mono-cyclized byproduct. mdpi.com
Table 1: FeCl₃-Promoted Oxidative Radical Cyclization of Substrate 1
| Product | Structure | Yield (%) |
|---|---|---|
| trans-1H-benzo[f]isoindole | 36 | |
| cis-1H-benzo[f]isoindole | 11 |
Data sourced from Molbank, 2017, 2017(1), M929. mdpi.com
Structure Activity Relationships Sar and Rational Design of Isoindoline Derivatives
Positional Scanning and Substituent Effects on Biological Potency
Systematic modification of the isoindoline (B1297411) core allows researchers to map the structure-activity relationships that govern a compound's interaction with its biological target.
Substituents attached to other parts of the isoindoline molecule, often designated as R2 groups, can profoundly affect binding affinity. The precise nature, size, and electronic properties of these substituents can either enhance or diminish the interaction with a biological target. Thermodynamic analysis of ligand-DNA binding for other heterocyclic systems has shown that simple modifications, such as the addition of methyl groups, can significantly increase binding affinity. nih.gov This enhancement is often attributed to a reduction in the loss of binding entropy upon complex formation. nih.gov This principle highlights that even small changes in the R2 position of an isoindoline derivative can lead to substantial gains in potency by optimizing hydrophobic and van der Waals interactions within the binding pocket.
Modifications to the A-ring, the benzene (B151609) portion of the isoindoline core, are a common strategy in medicinal chemistry. The introduction of a bulky group, such as a tert-butyl group at the 6-position, can significantly alter a molecule's properties. The compound 6-(tert-butyl)isoindolin-1-one (B1527708) is a known derivative that exemplifies this type of modification. bldpharm.com In broader studies on A-ring modifications of other complex molecules, such as dihydrobetulin derivatives, altering the A-ring has been shown to have a strong influence on cytotoxic activity against various cancer cell lines. nih.govmdpi.com These modifications can impact how the molecule is oriented within a target's binding site and can introduce key steric or electronic features that modulate biological response.
Design and Synthesis of Pyran Derivatives Incorporating Isoindolinyl Moieties
The hybridization of different pharmacophores is a strategy to create novel molecules with enhanced or new biological activities. Fusing a pyran ring system with an isoindolinyl moiety has led to the development of compounds with potential therapeutic applications.
One study detailed the synthesis of a series of marine pyran-isoindolone derivatives to enhance antithrombotic effects. nih.govnih.gov Starting with a natural product, FGFC1, researchers synthesized new derivatives (F1–F7) through chemical modification of phenol (B47542) and carboxyl groups. nih.govnih.gov The synthesis involved treating the parent compound with various alkyl halides (iodomethane, bromoethane) or benzyl (B1604629) bromides in the presence of a base like K₂CO₃. nih.gov
The fibrinolytic activities of these derivatives were evaluated, and several compounds showed significant potency. Derivative F6 was found to be the most active, with an EC₅₀ of 42.3 μM, representing a 2.72-fold increase in activity compared to the parent compound FGFC1. nih.govnih.gov
| Compound | EC₅₀ (μM) | Relative Activity vs. FGFC1 |
|---|---|---|
| FGFC1 (Parent) | 115.1 | 1.00x |
| F1 | 59.7 | 1.93x |
| F2 | 87.1 | 1.32x |
| F3 | 66.6 | 1.73x |
| F4 | 82.8 | 1.39x |
| F6 | 42.3 | 2.72x |
Structure-Activity Landscape Analysis of Isoindolinone-Piperidinedione Hybrids
Analyzing the structure-activity landscape of hybrid molecules provides a deeper understanding of the molecular features required for potent biological activity. Hybrids of isoindolinone (or the related isoindoline-1,3-dione) and other heterocyclic rings have been explored as potent enzyme inhibitors.
In one notable example, researchers designed and synthesized a series of pyrazole-isoindoline-1,3-dione hybrids as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicides. nih.gov The study found that these hybrid compounds exhibited excellent inhibitory activity. nih.gov
The most potent compound, 4ae (2-benzyl-5-(5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonyl)isoindoline-1,3-dione), displayed a Kᵢ value of 3.92 nM. This potency was approximately 10 times greater than the known inhibitor pyrasulfotole (B166964) and slightly better than the commercial herbicide mesotrione. nih.gov
| Compound | Inhibitor Class | Kᵢ (nM) |
|---|---|---|
| Mesotrione | Standard | 4.56 |
| Pyrasulfotole | Standard | 44.0 |
| Compound 4ae | Pyrazole-Isoindoline-1,3-dione Hybrid | 3.92 |
X-ray diffraction analysis of the enzyme-inhibitor complex revealed the structural basis for this high affinity. The isoindoline-1,3-dione moiety of compound 4ae was found to form crucial π-π stacking interactions with phenylalanine residues (Phe381 and Phe424) in the enzyme's active site. nih.gov This detailed structural insight is invaluable for the rational design of next-generation inhibitors based on the isoindoline scaffold.
Research Findings on 6-Methoxyisoindolin-5-ol hydrochloride Inconclusive
Despite a comprehensive search of scientific literature and patent databases, no specific information is publicly available regarding the structure-activity relationships (SAR) or the role of this compound in the rational design and optimization of substituents for enhanced target selectivity.
Extensive queries aimed at elucidating the pharmacological profile and medicinal chemistry of this specific compound did not yield any relevant results. The searches encompassed a broad range of keywords including its synthesis, biological activity, and its use as a chemical intermediate in the development of targeted therapeutic agents.
The lack of available data prevents a detailed analysis as requested under the section "," specifically concerning the "Optimization of Substituents for Enhanced Target Selectivity."
While the isoindoline scaffold itself is a well-established pharmacophore present in a variety of biologically active molecules, the specific substitution pattern of a 5-hydroxy and 6-methoxy group on the isoindoline ring, as specified in "this compound," is not discussed in the accessible literature in the context of SAR or target selectivity. Consequently, the creation of data tables or a detailed discussion on its research findings as per the provided outline is not possible.
It can be inferred that this compound may be a novel compound, a rarely used synthetic intermediate, or a proprietary molecule whose biological and chemical data have not been disclosed in publicly accessible formats. Therefore, the article focusing solely on this compound as instructed cannot be generated at this time.
Modulation of Epigenetic Reader Proteins
Epigenetic reader proteins are crucial regulators of gene expression, recognizing specific post-translational modifications on histone proteins and thereby influencing chromatin structure and accessibility. The targeting of these proteins by small molecules is a significant area of research in oncology and other fields.
Spindlin1 (SPIN1) is a Tudor domain-containing epigenetic reader protein that has been identified as an oncogene in several cancers. It recognizes histone H3 trimethylated at lysine (B10760008) 4 (H3K4me3) and other histone marks, leading to the activation of specific gene transcription programs that promote cell proliferation and survival. Inhibition of SPIN1 is therefore considered a promising therapeutic strategy.
Currently, there is no specific preclinical data available that demonstrates the inhibitory activity of this compound or its analogues on Spindlin1. Research in this area would typically involve in vitro binding assays and functional assays to determine the potency and selectivity of the compound for SPIN1.
The mechanism by which inhibitors of epigenetic readers like SPIN1 affect chromatin function involves the disruption of the interaction between the reader protein and its corresponding histone mark. This can lead to changes in chromatin accessibility and the regulation of gene transcription.
Preclinical studies investigating the mechanism of action of a potential SPIN1 inhibitor such as this compound would involve techniques like chromatin immunoprecipitation (ChIP) to assess the displacement of SPIN1 from target gene promoters and RNA sequencing (RNA-seq) to identify changes in gene expression profiles in cancer cell lines. Such studies are essential to understand the molecular consequences of inhibiting this epigenetic reader.
The dysregulation of epigenetic pathways is frequently linked to cancer progression, including the promotion of inflammation and metastasis. By modulating gene expression, epigenetic reader proteins can influence the activity of pathways involved in these processes.
Investigations into the implications of inhibiting SPIN1 with a compound like this compound in preclinical cancer models would be necessary to establish a link to the modulation of cancer-related inflammation and metastasis. These studies would typically utilize animal models of cancer to evaluate the effect of the compound on tumor growth, inflammatory cytokine production, and the metastatic spread of cancer cells.
Enzyme Inhibition Profiles
The inhibition of enzymes involved in critical biological pathways is a cornerstone of modern pharmacology. Identifying the enzyme inhibition profile of a compound is crucial for understanding its therapeutic potential and potential side effects.
Cytochrome P450 11A1 (CYP11A1), also known as cholesterol side-chain cleavage enzyme, is a key enzyme in the biosynthesis of steroid hormones. It catalyzes the conversion of cholesterol to pregnenolone, the precursor to all other steroid hormones. Inhibition of CYP11A1 can therefore block the production of androgens, estrogens, and corticosteroids.
There are currently no available preclinical data to suggest that this compound or its analogues act as inhibitors of CYP11A1. Research to determine this would involve enzymatic assays to measure the compound's ability to block CYP11A1 activity.
By inhibiting CYP11A1, a compound could significantly impact steroid biosynthesis, which has therapeutic implications for hormone-dependent diseases such as prostate cancer and breast cancer, which rely on androgens and estrogens for growth.
Preclinical studies in this area would assess the effect of a potential CYP11A1 inhibitor on steroid hormone levels in animal models. Furthermore, its efficacy in androgen receptor-dependent disease models, such as prostate cancer xenografts, would be evaluated to determine its therapeutic potential. Without initial data on CYP11A1 inhibition by this compound, such downstream preclinical investigations have not been reported.
MDM2-p53 Interaction Inhibition
The disruption of the interaction between the p53 tumor suppressor protein and its primary negative regulator, MDM2, represents a significant therapeutic strategy in oncology. nih.govashpublications.org In many cancers where p53 is not mutated, its function is suppressed by the overexpression of MDM2, which targets p53 for degradation. ashpublications.org Inhibiting this protein-protein interaction can release and activate p53, enabling it to control cancer progression. nih.gov
Preclinical research has identified several chemical scaffolds capable of inhibiting the MDM2-p53 interaction, including isoquinolin-1-ones, spirooxindoles, and imidazoles. nih.govnih.gov Analogues based on an isoquinolin-1-one scaffold, which shares structural similarities with the isoindoline core, have been demonstrated in vitro to effectively dissociate the preformed MDM2-p53 complex. nih.gov The therapeutic potential of this approach has been validated in preclinical xenograft models, where MDM2 inhibitors led to a reduction in tumor growth. nih.gov These findings underscore the viability of targeting the MDM2-p53 pathway with small molecules, including those derived from or related to the isoindoline framework.
| Target | Mechanism of Action | Therapeutic Goal | Relevant Scaffolds |
|---|---|---|---|
| MDM2-p53 Interaction | Block the binding of p53 to the MDM2 hydrophobic pocket, preventing p53 degradation. nih.gov | Reactivate p53 tumor suppressor function. ashpublications.org | Isoquinolin-1-ones, Spirooxindoles, Imidazoles. nih.govnih.gov |
Acetylcholinesterase Inhibition
Analogues featuring an isoindoline moiety have been explored for their potential as acetylcholinesterase (AChE) inhibitors. nih.gov In structure-activity relationship (SAR) studies, the rigid 2-isoindoline group was identified as a key pharmacophore, which could be effectively substituted with a bioisosteric indanone moiety without a substantial loss of inhibitory potency. nih.gov
One prominent analogue emerging from these studies, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil/E2020), proved to be a highly potent AChE inhibitor with an IC50 value of 5.7 nM. nih.gov Further preclinical characterization revealed that this compound possesses a high degree of selectivity, with an affinity for AChE that is 1250 times greater than for butyrylcholinesterase. nih.gov In vivo animal studies confirmed its activity, demonstrating a prolonged duration of action compared to physostigmine (B191203) and the ability to significantly increase acetylcholine (B1216132) levels in the rat cerebral cortex. nih.gov
| Compound Analogue | Target | In Vitro Potency (IC50) | Selectivity (AChE vs. BuChE) | In Vivo Preclinical Finding |
|---|---|---|---|---|
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Acetylcholinesterase (AChE) | 5.7 nM | 1250-fold greater for AChE | Increased acetylcholine content in rat cerebral cortex. nih.gov |
Tyrosine Kinase Inhibition, Including EGFR and its Mutants (e.g., T790M)
Targeting the epidermal growth factor receptor (EGFR) is a cornerstone of therapy for certain cancers, especially non-small-cell lung cancer (NSCLC). biorxiv.orgsicklecellanemianews.com A major challenge in this area is acquired resistance, often driven by the T790M mutation, which prevents the binding of first- and second-generation inhibitors. biorxiv.org This has spurred the development of third-generation inhibitors specifically designed to be effective against EGFR harboring this mutation. biorxiv.org
Preclinical studies have demonstrated that these advanced inhibitors can potently and selectively block the signaling pathways driven by mutant EGFR forms. biorxiv.org For example, osimertinib (B560133) was developed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation while having reduced activity against wild-type EGFR. biorxiv.org The ongoing search for novel inhibitor scaffolds aims to address even more complex resistance patterns, such as the L858R/T790M/C797S triple mutation, highlighting the need for continued preclinical development of new chemical entities. sicklecellanemianews.com
Gene Expression Modulation
Reduction of Widely Interspaced Zinc Finger Motifs (WIZ) Protein Expression
Recent preclinical research has identified the Widely Interspaced Zinc Finger Motifs (WIZ) protein as a key repressor of fetal hemoglobin (HbF). nih.gov WIZ is a core subunit of the G9a/GLP histone methyltransferase complex, which mediates gene repression. elifesciences.org A patent application has disclosed a series of 3-(5-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives specifically for their use in reducing WIZ protein expression levels. google.com
This targeted reduction is part of a novel therapeutic strategy involving molecular glue degraders. These agents function by inducing the degradation of the WIZ transcription factor. nih.govresearchgate.net Pharmacological degradation of WIZ has been shown to be a viable preclinical approach, establishing a direct link between the reduction of WIZ protein and the induction of therapeutically relevant genes. researchgate.net
Induction of Fetal Hemoglobin (HbF) Expression
The induction of fetal hemoglobin (HbF, α2γ2) is a direct and intended consequence of reducing the expression of its repressor, WIZ. nih.govgoogle.com The aforementioned 3-(5-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives are described for their utility in inducing HbF expression. google.com This mechanism has been validated in multiple preclinical models. nih.gov
Pharmacological degradation of WIZ using molecular glue degraders robustly induces HbF in erythroblasts. nih.govresearchgate.net Preclinical studies in humanized mice and cynomolgus monkeys have confirmed that this strategy leads to a significant increase in HbF. nih.govresearchgate.net This approach is part of a broader effort to identify novel, safe, and effective small-molecule inducers of HbF. nih.gov
Preclinical Strategies for Inherited Blood Disorders (e.g., Sickle Cell Disease, Beta-Thalassemia)
Reactivating the expression of fetal hemoglobin is a well-established and powerful therapeutic strategy for inherited hemoglobinopathies such as sickle cell disease (SCD) and β-thalassemia. ashpublications.orgnih.gov In these conditions, the production of functional adult hemoglobin is impaired, and increasing HbF levels can effectively ameliorate the clinical complications. nih.govnih.gov
The development of isoindoline-based analogues that reduce the expression of the WIZ protein represents a targeted, preclinical strategy to achieve this goal. google.com By degrading WIZ, a known repressor of the γ-globin gene, these compounds effectively reverse the fetal-to-adult hemoglobin switch, leading to increased HbF production. nih.govgoogle.comresearchgate.net This mechanism offers a promising pharmacological approach for the management of SCD and β-thalassemia, with preclinical evidence demonstrating its efficacy in relevant animal models. nih.gov
| Modulation Target | Molecular Action | Downstream Effect | Therapeutic Application |
|---|---|---|---|
| WIZ Protein | Induce degradation / reduce expression. nih.govgoogle.com | De-repression of γ-globin gene. | Inherited Blood Disorders. google.com |
| γ-globin gene | Increase transcription. | Induction of Fetal Hemoglobin (HbF) expression. nih.govresearchgate.net | Sickle Cell Disease, Beta-Thalassemia. ashpublications.orgnih.gov |
Receptor Agonist Activity
While direct studies on the alpha-2-adrenergic receptor agonism of this compound analogues are not extensively documented in publicly available research, the structural similarities to known alpha-2-adrenergic agonists, particularly derivatives of clonidine (B47849), warrant an investigation into this potential activity. Research into clonidine analogues has revealed that modifications to its core structure can yield potent and selective alpha-2-adrenergic agonists.
A significant development in this area involves the synthesis and evaluation of a series of indolin-2-yl imidazolines, which share a bicyclic aromatic amine structure related to the isoindoline core. In these preclinical studies, the stereochemistry of the indoline (B122111) ring was found to be a critical determinant of the pharmacological activity. Specifically, the cis-1,3-dimethylindolin-2-yl imidazoline (B1206853) was identified as a potent alpha-2-adrenergic agonist, with an in vitro potency comparable to that of clonidine itself. nih.gov In contrast, the trans-isomer of the same compound was found to be a moderately potent alpha-2-adrenergic antagonist, highlighting the stereospecificity of the interaction with the receptor. nih.gov
Further modifications to the indoline ring, such as substitution on the aromatic portion with halogens or increasing the size of the N-alkyl substituent, tended to result in compounds with alpha-2-adrenergic antagonist properties, devoid of agonist activity. nih.gov This suggests that the electronic and steric properties of the isoindoline-like scaffold are crucial for eliciting an agonist response at the alpha-2-adrenergic receptor. These findings underscore the potential for isoindoline-based structures to serve as a template for the design of novel alpha-2-adrenergic receptor agonists, although further research is needed to fully elucidate the structure-activity relationships.
| Compound | Configuration | Alpha-2-Adrenergic Activity | Potency (in vitro) |
| 1,3-dimethylindolin-2-yl imidazoline | cis | Agonist | Equal to clonidine |
| 1,3-dimethylindolin-2-yl imidazoline | trans | Antagonist | Moderately potent |
| Halogen-substituted indolin-2-yl imidazolines | N/A | Antagonist | - |
| N-alkyl substituted indolin-2-yl imidazolines (with increased alkyl size) | N/A | Antagonist | - |
Antiviral Activity of Natural Product-Derived Isoindolone Analogues
Recent preclinical investigations have highlighted the potential of isoindolone analogues derived from natural sources as inhibitors of influenza A virus replication. A study focusing on compounds isolated from the endophytic fungus Emericella sp. demonstrated notable antiviral activity against the H1N1 strain of influenza A. nih.gov The antiviral efficacy of these compounds was assessed using a cytopathic effect (CPE) inhibition assay in Madin-Darby Canine Kidney (MDCK) cells. nih.gov
Among the isolated isoindolone derivatives, emerimidine A and emerimidine B exhibited mild inhibitory effects on the replication of the H1N1 virus. nih.gov The 50% inhibitory concentration (IC50) values for emerimidine A and emerimidine B were determined to be 42.07 µg/mL and 62.05 µg/mL, respectively. nih.gov These findings suggest that the isoindolone scaffold may serve as a promising starting point for the development of novel anti-influenza agents. The mechanism of action for these compounds is still under investigation, but their ability to mitigate the cytopathic effects of the virus in vitro indicates a disruption of the viral life cycle.
| Compound | Source Organism | Virus Strain | In Vitro Model | IC50 Value |
| Emerimidine A | Emericella sp. | Influenza A (H1N1) | MDCK cells | 42.07 µg/mL |
| Emerimidine B | Emericella sp. | Influenza A (H1N1) | MDCK cells | 62.05 µg/mL |
The discovery of antiviral isoindolone analogues has been closely linked to the exploration of secondary metabolites from endophytic fungi. Endophytes, which reside within the tissues of living plants, represent a rich and relatively untapped source of novel bioactive compounds. Chemical investigation of an endophytic fungus, Emericella sp., isolated from the mangrove plant Aegiceras corniculatum, led to the identification of a series of isoindolone derivatives. nih.gov
These compounds include the previously mentioned emerimidine A and B, as well as emeriphenolicins A-D. nih.govnih.gov The structures of these complex molecules were elucidated using nuclear magnetic resonance (NMR) spectroscopy. nih.gov The isolation of these isoindolone-containing meroterpenoids from Emericella nidulans (the sexual state of Aspergillus nidulans) further underscores the importance of this fungal genus as a source of chemical diversity. preprints.org The unique environmental pressures of the mangrove ecosystem may contribute to the production of these distinct bioactive secondary metabolites by the endophytic fungi. nih.gov
Conclusion
While 6-Methoxyisoindolin-5-ol hydrochloride is not a widely studied compound, its molecular structure, based on the versatile isoindoline (B1297411) scaffold, suggests potential for a range of scientific applications. The foundational knowledge of isoindoline chemistry provides a framework for predicting its properties and for designing synthetic routes and future research endeavors. Further investigation into this and other novel isoindoline derivatives will undoubtedly continue to enrich the fields of medicinal chemistry and materials science.
Computational and Theoretical Studies on Isoindoline Systems
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are fundamental computational techniques used to predict how a ligand, such as an isoindoline (B1297411) derivative, binds to a macromolecular target, typically a protein. These methods are crucial for understanding the structural basis of a compound's activity and for designing new molecules with improved efficacy.
Docking studies on various isoindoline derivatives have revealed key interactions that drive their biological effects. For instance, a study on N-arylisoindoline analogs as anticonvulsant agents used docking to model their interaction with the open pore of a voltage-gated sodium channel (NaV1.2). The results indicated that the compounds interact primarily with residues in the II-S6 segment of the channel through hydrogen bonds and additional hydrophobic interactions. researchgate.net Similarly, docking calculations for isoindoline derivatives as Dipeptidyl Peptidase 8 (DPP8) inhibitors identified strong hydrogen bonds with critical active site residues, including Glu275, Glu276, and Tyr787, alongside various steric interactions. tandfonline.com
In another example, molecular docking was employed to investigate the affinity of newly synthesized 1H-isoindole-1,3(2H)-dione derivatives for cyclooxygenase (COX) enzymes. The studies showed that these compounds could occupy the active site, with specific interactions noted. For example, one derivative interacted with Arg120 and Tyr355 in the COX-2 active site via hydrogen bonds, while its isoindoline-1,3-dione moiety was involved in π-σ and π-alkyl interactions with Leu352, Ala523, and Val523. mdpi.com These detailed interaction profiles are invaluable for structure-activity relationship (SAR) studies and the rational design of more potent and selective inhibitors. researchgate.net
Interactive Data Table: Examples of Docking Studies on Isoindoline Derivatives
| Compound Class | Target Protein | Key Interacting Residues | Type of Interactions | Reference |
|---|---|---|---|---|
| N-arylisoindolines | Sodium Channel (NaV1.2) | II-S6 segment | Hydrogen bonds, Hydrophobic interactions | researchgate.net |
| Pyrrolidine (B122466)/Isoindoline derivatives | Dipeptidyl Peptidase 8 (DPP8) | Glu275, Glu276, Tyr787 | Hydrogen bonds, Steric interactions | tandfonline.com |
| 1H-isoindole-1,3(2H)-diones | Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Leu352 | Hydrogen bonds, π-σ, π-alkyl interactions | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models help in predicting the activity of novel molecules before their synthesis, thereby saving time and resources. nih.gov
For isoindoline-based systems, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. These methods analyze the correlation between biological activity and the steric and electrostatic fields surrounding the molecules. researchgate.netresearchgate.net For example, a 3D-QSAR study on isoindolinone-derived inhibitors of the p53-MDM2 interaction yielded a CoMFA model with a high cross-validated q² value of 0.66 and a non-cross-validated r² value of 0.98, indicating a robust and predictive model. researchgate.net Such models provide visual representations of the structural requirements for activity, highlighting regions where steric bulk or specific electrostatic properties are favorable or unfavorable. researchgate.net
The insights gained from QSAR studies are critical for optimizing lead compounds. By identifying the key molecular frameworks and properties essential for activity, researchers can rationally design new derivatives with enhanced potency. researchgate.nettandfonline.com
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the molecular and electronic properties of isoindoline systems. acs.orgacs.org These methods are used to investigate the electronic structure, reactivity, and stability of molecules. nih.gov By calculating properties such as electron affinity, ionization potential, electrophilicity, and chemical potential, researchers can extrapolate relationships between a compound's energy, structure, and reactivity characteristics. acs.org
DFT studies on isoindoline-1,3-diones have been used to illustrate the reactivity and stability of these compounds as potential antimycobacterial agents. acs.orgnih.gov Such quantum-mechanics-based investigations help in understanding the fundamental electronic properties that govern how these molecules interact with their biological targets. acs.orgacs.org
A critical parameter derived from quantum chemical calculations is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO gap is an indicator of a molecule's chemical stability and reactivity. researchgate.netwuxibiology.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netwuxibiology.com Conversely, a small gap indicates that a molecule is more reactive. researchgate.net
Interactive Data Table: Calculated Quantum Chemical Parameters for Isoindole
| Parameter | Definition | Calculated Value (eV) | Implication | Reference |
|---|---|---|---|---|
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | -4.3 | High stability, high chemical hardness | researchgate.net |
| Electronic Chemical Potential (µ) | Negative of electronegativity | -3.05 | Relative stability | researchgate.net |
Molecular Dynamics Simulations of Isoindoline-Biomacromolecule Complexes
Molecular dynamics (MD) simulations offer a powerful method for studying the dynamic behavior of biomolecular systems over time. nih.gov This computational technique is used to investigate the stability of protein-ligand complexes, conformational changes, and the detailed mechanisms of molecular interactions. nih.govresearchgate.net
For isoindoline derivatives, MD simulations can validate the binding poses obtained from docking studies and provide a more accurate representation of the binding process by considering the flexibility of both the ligand and the protein. tandfonline.comresearchgate.net A study on DPP8 inhibitors, including isoindoline derivatives, used extended molecular dynamics simulations to investigate the interaction patterns and stability of the inhibitor-protein complexes. tandfonline.com Similarly, MD simulations of indoline (B122111) derivatives targeting the DNA gyrase B enzyme confirmed the formation of stable complexes, as indicated by low root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values. nih.gov
MD simulations provide crucial insights into the dynamic nature of protein-ligand interactions, which is essential for predicting binding affinities and optimizing lead compounds in the drug discovery process. nih.govfrontiersin.orgnih.gov
Cheminformatics and Bioinformatics Applications in Isoindoline Research
Cheminformatics and bioinformatics are interdisciplinary fields that use computational and informational techniques to solve problems in chemistry and biology, playing a vital role in modern drug discovery. frontiersin.orgmewburn.comazolifesciences.com
In the context of isoindoline research, cheminformatics tools are used to manage, analyze, and screen large libraries of chemical compounds. mewburn.com Virtual screening, a key cheminformatics application, allows researchers to efficiently filter vast databases for molecules with desirable properties, significantly speeding up the initial stages of drug discovery. azolifesciences.com For example, cheminformatics software can predict physicochemical properties and bioactivity scores for isoindoline derivatives, helping to identify promising candidates for further investigation. researchgate.net
Bioinformatics provides the biological context, utilizing databases of genomic, proteomic, and metabolomic data to identify and validate new drug targets. frontiersin.org By integrating cheminformatics and bioinformatics, researchers can analyze structure-activity relationships across large datasets, identify novel scaffolds like isoindoline, and design targeted therapies. researchgate.netmdpi.commdpi.com This synergy accelerates the entire drug development pipeline, from target identification to lead optimization. frontiersin.org
Analytical Methodologies for Characterization and Quantification in Isoindoline Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the detailed structural elucidation of isoindoline (B1297411) compounds. They provide critical information about the molecular framework, functional groups, and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules, including the isoindoline core. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. acs.org
In the ¹H NMR spectra of isoindoline derivatives, signals corresponding to the aromatic protons of the isoindoline ring typically appear in the downfield region (δ 6.5–8.5 ppm). acs.org The protons of the heterocyclic ring and any substituents will have characteristic chemical shifts depending on their electronic environment. For instance, the diastereomeric mixture of isoindolinone L-valinates shows a doubling of signals in specific regions of the ¹H NMR spectrum, which is indicative of the presence of two diastereomers. researchgate.net
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework. The spectra of isoindoline-1,3-dione derivatives show characteristic signals for the carbonyl groups of the imide ring in the range of 1699 to 1779 cm⁻¹ in IR spectra, which corresponds to downfield shifts in the ¹³C NMR spectrum. acs.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Isoindoline Derivatives
| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
|---|---|---|---|
| 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 5.90 (m, 2H), 3.70 (m, 3H), 3.12 (m, 2H), 2.6 (dm, 2H), 2.36 (s, OH), 2.24 (dm, 2H) | 180.79, 127.73, 60.74, 41.84, 39.12, 23.52 | acgpubs.org |
| 3-(butylamino)isoindolin-1-one | 7.80 (d, 1H), 7.72 (s, 1H), 7.58-7.47 (m, 3H), 5.49 (s, 1H), 2.73-2.52 (m, 2H), 1.50-1.32 (m, 4H), 0.87 (t, 3H) | 170.6, 145.7, 132.2, 132.1, 129.1, 123.6, 123.3, 70.7, 44.1, 32.5, 20.3, 13.9 | rsc.org |
Note: Chemical shifts are dependent on the solvent and the specific structure of the derivative.
Mass spectrometry (MS) is a key analytical tool for determining the molecular weight and elemental composition of isoindoline derivatives. Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions from the sample, which are then analyzed. rsc.org High-Resolution Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound.
For example, the mass spectrum of 1H-Isoindole-1,3(2H)-dione shows a precursor ion [M+H]⁺ at m/z 148.0393 in positive ion mode. massbank.eu The fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable structural information, helping to identify and characterize the molecule. The analysis of isoindolinone derivatives often involves electrospray spectrometers to obtain their mass spectral data. rsc.org
Table 2: Example Mass Spectrometry Data for Isoindoline Derivatives
| Compound | Ionization Mode | Precursor Ion (m/z) | Formula | Source |
|---|---|---|---|---|
| 1H-Isoindole-1,3(2H)-dione, 2-phenyl- | Electron Ionization | 223.2268 (M⁺) | C₁₄H₉NO₂ | nist.gov |
| 3-(butylamino)isoindolin-1-one | ESI | 205 (M+H⁺) | C₁₂H₁₆N₂O | rsc.org |
| 3-(dibenzylamino)isoindolin-1-one | ESI | 329 (M+H⁺) | C₂₂H₂₀N₂O | rsc.org |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For isoindoline derivatives, IR spectra can confirm the presence of key structural features. For example, isoindoline-1,3-dione derivatives exhibit a characteristic strong absorption band for the carbonyl (C=O) group of the imide ring. acs.org Other important absorptions include N-H stretching for secondary amines, C-H stretching for aromatic and aliphatic groups, and C-N stretching. researchgate.net The analysis of alkaloids, including those with an isoindoline core, often utilizes FTIR to identify these characteristic functional groups. ijorp.org
Table 3: Characteristic IR Absorption Frequencies for Isoindoline Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Description | Source |
|---|---|---|---|
| O-H Stretch | 3506 | Hydroxyl group | acgpubs.org |
| N-H Stretch | ~3400-3300 | Amine/Amide | researchgate.net |
| C-H Stretch (Aromatic/Alkene) | ~3100-3000 | Aromatic/Alkene C-H | acgpubs.org |
| C-H Stretch (Aliphatic) | ~3000-2850 | Alkane C-H | acgpubs.org |
| C=O Stretch (Imide, asymmetric) | 1767 | Carbonyl group | acgpubs.org |
| C=O Stretch (Imide, symmetric) | 1671 | Carbonyl group | acgpubs.org |
| C=C Stretch (Aromatic) | ~1600-1450 | Aromatic ring | acgpubs.org |
Table 4: UV-Visible Absorption Maxima (λmax) for Isoindoline Derivatives
| Compound | Solvent | λmax (nm) | Source |
|---|---|---|---|
| Isoindoline derivatives | Not specified | Red-shifted with certain substituents | researchgate.net |
| 2-(3-methoxy-2-hydroxybenzylideneamino)isoindoline-1,3-dione | Tris-HCl buffer | 300 | researchgate.net |
| 2-(3-ethoxy-4-hydroxybenzylideneamino)isoindoline-1,3-dione | Tris-HCl buffer | 345 | researchgate.net |
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light. researchgate.netscispace.com This technique is particularly valuable for the analysis of chiral molecules, as enantiomers exhibit mirror-image ECD spectra. For isoindoline derivatives that possess one or more stereocenters, ECD can be a powerful tool for determining their absolute configuration. nih.gov The experimental ECD spectrum is often compared with theoretical spectra calculated using computational methods to assign the stereochemistry unambiguously. mdpi.com This method is crucial in the development of enantiomerically pure compounds.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of synthesized compounds.
Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a product. acs.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for the separation, quantification, and purification of compounds. nih.gov Reverse-phase HPLC is commonly used for the analysis of isoindoline derivatives. sielc.com For example, the oxidation products of a tetrahydroisoquinoline alkaloid were successfully isolated using semi-preparative HPLC. nih.gov The purity of synthesized isoindoline-1,3-dione derivatives can be verified using Liquid Chromatography–Mass Spectrometry (LCMS). acs.org
Table 5: Examples of Chromatographic Conditions for Isoindoline Derivative Analysis
| Technique | Stationary Phase | Mobile Phase | Application | Source |
|---|---|---|---|---|
| TLC | Silica (B1680970) Gel 60 F₂₅₄ | Various solvent systems | Reaction monitoring, purity check | rsc.org |
| Flash Chromatography | Silica gel | Various solvent systems | Purification | acs.org |
| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Analysis of 1H-Isoindole-1,3(2H)-dione, 2-[2-(acetyloxy)ethyl]- | sielc.com |
| HPLC-qToF-HRMS | ReproSil Gold C18 | Water + 0.1% FA, Acetonitrile + 0.1% FA | Separation and analysis of isoindolinone isomers | nih.gov |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and purification of compounds in a mixture. nih.gov For isoindoline derivatives, reversed-phase HPLC is commonly the method of choice. This approach utilizes a non-polar stationary phase, typically a C18 silica column, and a polar mobile phase.
The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The composition of the mobile phase—often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile—is optimized to achieve efficient separation. cetjournal.itresearchgate.net Additives such as acetic acid or triethylamine (B128534) may be incorporated into the mobile phase to improve peak shape and resolution, particularly for hydrochloride salts. jfda-online.comresearchgate.net Detection is most commonly performed using a UV/VIS detector, as the aromatic nature of the isoindoline core allows for strong absorbance at specific wavelengths, typically around 254 nm or 280 nm. cetjournal.itresearchgate.netjfda-online.com
Method validation is crucial and typically involves assessing linearity, precision, accuracy, sensitivity, and specificity to ensure the reliability of the results. nih.govnih.gov The quantitation limit for similar hydrochloride compounds has been reported to be as low as 1.0 µg/mL. jfda-online.comresearchgate.net
Table 1: Illustrative HPLC Conditions for Analysis of Heterocyclic Amine Hydrochlorides This table presents typical parameters and is not specific to 6-Methoxyisoindolin-5-ol hydrochloride.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 mm × 250 mm, 5 µm) | cetjournal.itnih.gov |
| Mobile Phase | Methanol:Water (70:30, v/v) with 0.03% triethylamine and 0.02% acetic acid | jfda-online.com |
| Flow Rate | 1.0 mL/min | jfda-online.comnih.gov |
| Detection | UV at 254 nm | researchgate.netjfda-online.com |
| Linearity Range | 12.5 to 500 µg/mL (r² = 0.9996) | jfda-online.com |
| Recovery | 98.9% to 99.9% | jfda-online.com |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantitative Analysis
For highly sensitive and selective quantitative analysis, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method. researchgate.net This technique combines the superior separation efficiency of UPLC, which uses columns with smaller particle sizes (<2 μm), with the precise detection and quantification capabilities of a tandem mass spectrometer. nih.gov The result is a significant improvement in resolution, speed, and sensitivity compared to conventional HPLC.
In a typical UPLC-MS/MS workflow, compounds are first separated on a UPLC column (e.g., Acquity BEH C18) and then introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a common ionization source, often operated in positive ion mode (ESI+) for amine-containing compounds like isoindolines. nih.govmdpi.com
Quantification is achieved using the Multiple Reaction Monitoring (MRM) mode. mdpi.com In MRM, the first quadrupole selects a specific precursor ion (the molecular ion of the analyte), which is then fragmented in the collision cell. The second quadrupole selects a specific product ion unique to the analyte for detection. nih.gov This process provides exceptional specificity and significantly reduces background noise, enabling very low limits of detection (LOD) and quantification (LOQ). nih.gov Method validation according to regulatory guidelines ensures the accuracy, precision, and reliability of the quantitative data. mdpi.com
Table 2: Representative UPLC-MS/MS Parameters for Quantitative Analysis Parameters are illustrative and would require optimization for this compound.
| Parameter | Description | Reference |
|---|---|---|
| System | UPLC coupled to a triple quadrupole mass spectrometer | nih.gov |
| Column | Acquity UPLC BEH C18 (e.g., 1.7 µm, 100 × 2.1 mm) | nih.gov |
| Mobile Phase | Gradient elution with water and acetonitrile, both containing 0.1% formic acid | nih.gov |
| Ionization Mode | Electrospray Positive (ESI+) | nih.govmdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Key Metrics | LODs can range from 0.14 µg L⁻¹ to 0.54 µg L⁻¹ for similar compounds | nih.gov |
| Recovery | Typically validated to be within 85-115% | mdpi.com |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry. For novel compounds like this compound, obtaining a crystal structure is a critical step for absolute structural confirmation.
The process involves irradiating a single, high-quality crystal with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. The data yield fundamental structural information, such as the crystal system (e.g., monoclinic, orthorhombic) and the space group. tandfonline.com
Furthermore, detailed analysis of the crystal packing can reveal important intermolecular interactions, such as hydrogen bonding and van der Waals forces. Techniques like Hirshfeld surface analysis can be employed to visualize and quantify these interactions, providing insights into the forces that govern the solid-state structure. tandfonline.com
Table 3: Example Crystallographic Data for an Isoindoline-1,3-dione Derivative This data is for a related structure and serves as an example of the information obtained from X-ray crystallography.
| Parameter | Value | Reference |
|---|---|---|
| Compound Class | 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione | tandfonline.com |
| Crystal System | Monoclinic | tandfonline.com |
| Space Group | P2₁/n | tandfonline.com |
| Analysis Technique | Hirshfeld Surface Analysis | tandfonline.com |
| Dominant Interactions | H···H, O···H, S···H, C···H contacts | tandfonline.com |
Future Research Directions and Emerging Applications
Development of Next-Generation Synthetic Strategies for Complex Isoindoline (B1297411) Architectures
The synthesis of isoindoline and its derivatives has traditionally relied on established methods; however, the demand for molecular diversity and complexity necessitates the development of more sophisticated and efficient synthetic routes. nih.gov Future research is trending towards the creation of novel strategies that allow for precise control over stereochemistry and the introduction of diverse functional groups.
Key areas of development include:
Asymmetric Catalysis: The development of novel chiral catalysts for the enantioselective synthesis of isoindoline derivatives is a primary focus. This will enable the production of single-enantiomer compounds, which is crucial for improving therapeutic efficacy and reducing off-target effects.
C-H Activation/Functionalization: Direct functionalization of C-H bonds on the isoindoline core or its precursors offers a more atom-economical and efficient approach to creating complex analogues. researchgate.net This strategy avoids the need for pre-functionalized starting materials and allows for late-stage diversification of lead compounds. researchgate.net
Flow Chemistry: The use of continuous-flow reactors for the synthesis of isoindoline derivatives can offer significant advantages in terms of safety, scalability, and reaction optimization. This technology allows for precise control over reaction parameters, leading to higher yields and purities.
Photoredox Catalysis: The use of visible light-mediated photoredox catalysis can enable novel transformations and the formation of challenging carbon-carbon and carbon-heteroatom bonds in the synthesis of complex isoindoline architectures.
A notable recent advancement is the "isoindole umpolung" strategy, which allows for a one-pot synthesis of polycyclic isoindolines. nih.gov In this method, a nucleophilic isoindole is generated in situ and then protonated to form an electrophilic isoindolium, which can then undergo Pictet-Spengler-type cyclizations. nih.gov
Exploration of Novel Biological Targets for Isoindoline-Based Chemical Probes
Isoindoline derivatives have demonstrated a remarkable diversity of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. mdpi.commdpi.com Future research will focus on identifying and validating novel biological targets for this class of compounds, thereby expanding their therapeutic potential.
The development of isoindoline-based chemical probes will be instrumental in these efforts. These probes, which are specifically designed to interact with a particular biological target, can be used to:
Identify and validate novel drug targets: By observing the cellular effects of a selective chemical probe, researchers can gain insights into the function of its target protein and its role in disease.
Elucidate biological pathways: Chemical probes can be used to perturb specific biological pathways, allowing for a detailed investigation of their function and regulation.
Develop new diagnostic tools: Probes labeled with fluorescent or radioactive tags can be used to visualize the localization and activity of their target proteins in cells and tissues.
Some promising areas for the exploration of new biological targets for isoindoline derivatives include:
Protein-protein interactions: Many diseases are driven by aberrant protein-protein interactions. Isoindoline scaffolds can be elaborated to create molecules that disrupt these interactions with high specificity.
Epigenetic targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases, are attractive targets for cancer therapy. Isoindoline-based compounds have already shown promise as HDAC inhibitors.
Ion channels and transporters: These membrane proteins play crucial roles in a variety of physiological processes, and their dysfunction is implicated in numerous diseases. The structural features of isoindolines make them suitable for targeting the complex topologies of these proteins.
Metabotropic glutamate (B1630785) receptors: Isoindolinone derivatives have been identified as antagonists of the metabotropic glutamate receptor 1 (mGluR1), suggesting potential applications in the treatment of psychotic disorders. nih.gov
Integration of Artificial Intelligence and Machine Learning in Isoindoline Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new isoindoline-based therapeutics. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with a speed and accuracy that is unattainable through traditional methods. nih.gov
Key applications of AI and ML in isoindoline research include:
De novo drug design: Generative AI models can design novel isoindoline derivatives with desired physicochemical and pharmacological properties. springernature.com These models can be trained on existing libraries of active compounds to learn the key structural features required for activity against a specific target. springernature.com
Virtual screening: ML algorithms can be used to screen large virtual libraries of isoindoline compounds to identify those with the highest probability of being active against a particular target. nih.gov This can significantly reduce the time and cost associated with high-throughput screening.
ADMET prediction: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of isoindoline derivatives. nih.gov This allows for the early identification of compounds with unfavorable pharmacokinetic or safety profiles, reducing the risk of late-stage failures in drug development. nih.gov
Retrosynthesis planning: AI-powered tools can assist chemists in designing efficient synthetic routes for complex isoindoline targets. nih.gov These tools can analyze the target structure and propose a series of reactions to synthesize it from commercially available starting materials. nih.gov
The use of AI and ML is not limited to the design of new molecules. These technologies can also be used to analyze complex biological data, such as genomics and proteomics data, to identify novel drug targets for isoindoline-based compounds.
Deepening the Understanding of Biological Mechanisms of Action for Isoindoline Derivatives
A thorough understanding of the biological mechanisms of action of isoindoline derivatives is essential for their development as safe and effective therapeutic agents. While the primary targets of some isoindoline compounds are known, the broader cellular effects and off-target interactions are often less well understood.
Future research will employ a range of advanced techniques to elucidate these mechanisms, including:
Chemical proteomics: This approach uses chemical probes to identify the direct binding partners of a drug molecule in a complex biological sample. This can reveal both the intended and unintended targets of an isoindoline derivative.
Transcriptomics and proteomics: By analyzing changes in gene and protein expression in response to treatment with an isoindoline compound, researchers can gain insights into the downstream signaling pathways that are affected.
High-content imaging: This technology allows for the automated analysis of multiple cellular parameters in response to drug treatment, providing a detailed picture of the compound's effects on cell morphology, proliferation, and other processes.
Structural biology: Determining the three-dimensional structure of an isoindoline derivative bound to its target protein can provide crucial information about the molecular basis of its activity and can guide the design of more potent and selective analogues.
For instance, the antitumor activity of some isoindoline derivatives is attributed to their ability to stabilize the topoisomerase I DNA-cleavable complex, thereby preventing DNA replication. beilstein-journals.org
Investigation of Biosynthetic Pathways of Natural Product Isoindolones
Many complex isoindolone-containing natural products are biosynthesized by microorganisms and plants. nih.govscienceopen.com Elucidating the enzymatic pathways responsible for the construction of these molecules can provide valuable insights for the development of novel synthetic strategies and for the bioengineering of microorganisms to produce these compounds in larger quantities. escholarship.org
Key areas of investigation in this field include:
Genome mining: The sequencing of microbial genomes has revealed a vast number of uncharacterized biosynthetic gene clusters. By identifying clusters that are predicted to produce isoindolone-containing compounds, researchers can begin to unravel the corresponding biosynthetic pathways.
Enzyme characterization: Once a biosynthetic gene cluster has been identified, the individual enzymes must be expressed and characterized to determine their specific functions in the assembly of the isoindolone core and its subsequent modifications.
Metabolic engineering: By manipulating the genes in a biosynthetic pathway, it may be possible to create novel isoindolone derivatives with improved biological activities. This could involve introducing genes from other organisms or modifying the existing enzymes to alter their substrate specificity.
Heterologous expression: Expressing a complete biosynthetic pathway in a well-characterized host organism, such as Escherichia coli or Saccharomyces cerevisiae, can facilitate the production and study of the corresponding natural product.
The biosynthesis of cytochalasans, a class of macrocyclic polyketides containing an isoindolone moiety, has been studied through isotope labeling experiments. nih.gov The isoindolone core in these molecules is derived from an amino acid, such as phenylalanine, tryptophan, or leucine. beilstein-journals.org
Q & A
Q. Key Considerations :
- Maintain inert atmospheres (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via TLC or HPLC to avoid over-chlorination.
- Purify via recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- HPLC : Use C18 columns with UV detection (λ = 254–280 nm) for purity assessment. Mobile phases often include acetonitrile:water (0.1% TFA) gradients .
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm structure (e.g., methoxy singlet at ~δ 3.8 ppm; aromatic protons at δ 6.5–7.2 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) for molecular ion confirmation (e.g., [M+H]⁺ at m/z ~212.6) .
Data Interpretation Tip : Cross-validate results with reference standards from CAS Common Chemistry or EPA DSSTox .
Advanced: How does the instability of this compound impact experimental reproducibility, and what strategies mitigate degradation?
Methodological Answer:
Degradation Pathways :
Q. Mitigation Strategies :
- Storage : Use amber vials at –20°C under argon. Lyophilization enhances long-term stability.
- In Situ Stabilization : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) in aqueous buffers .
- Real-Time Monitoring : Conduct accelerated stability studies (40°C/75% RH) to predict shelf-life .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Common Sources of Contradiction :
Q. Troubleshooting Steps :
Re-Analyze Batches : Use LC-MS to verify compound integrity before assays.
Dose-Response Curves : Compare EC₅₀ values across multiple purity grades (e.g., ≥97% vs. ≥95%) .
Control Experiments : Include degradation products in assays to isolate their effects .
Advanced: What methodologies are recommended for impurity profiling during synthesis?
Methodological Answer:
Impurity Sources :
Q. Analytical Workflow :
LC-MS/MS : Hyphenated techniques identify low-abundance impurities (e.g., [M+Cl]⁻ adducts).
Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to predict impurity pathways .
Quantitative NMR : Use ¹H qNMR with internal standards (e.g., maleic acid) for impurity quantification .
Case Study : In analogous compounds (e.g., esmolol hydrochloride), HPLC with photodiode array detectors resolved co-eluting impurities by spectral deconvolution .
Basic: What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer:
- Precursor for Bioactive Derivatives : Used to synthesize isoindoline-based kinase inhibitors or serotonin receptor modulators .
- In Vitro Models : Evaluated in cancer cell lines (e.g., HepG2, MCF-7) for antiproliferative activity via MTT assays .
- Mechanistic Studies : Probe ROS scavenging or enzyme inhibition (e.g., MAO-A/B) using fluorometric kits .
Protocol Note : Always pre-equilibrate the compound in assay buffers (e.g., PBS) to avoid solubility artifacts.
Advanced: How can computational modeling guide the optimization of this compound derivatives?
Methodological Answer:
- Docking Studies : Use Schrödinger or AutoDock to predict binding to targets (e.g., GPCRs). Focus on the methoxy and hydroxyl groups as hydrogen-bond donors .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to refine derivative designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
